4-Bromo-2-furoic Acid: A Comprehensive Technical Guide for Researchers
4-Bromo-2-furoic Acid: A Comprehensive Technical Guide for Researchers
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This whitepaper provides an in-depth technical overview of 4-bromo-2-furoic acid, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research and development. This document details its fundamental properties, reactivity, and key synthetic applications, offering a valuable resource for scientists and professionals in drug discovery and materials science.
Fundamental Properties of 4-Bromo-2-furoic Acid
4-Bromo-2-furoic acid is a halogenated derivative of 2-furoic acid. The presence of the bromine atom and the carboxylic acid functional group on the furan ring makes it a valuable intermediate for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-2-furoic acid is presented in the table below. It is important to note that there are some discrepancies in the reported melting point of this compound in the literature, with some sources citing a range of 115-127 °C. The value of 230-232 °C is, however, more frequently cited by major chemical suppliers.[1] This variation may be attributable to different polymorphic forms or the presence of impurities.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromofuran-2-carboxylic acid | [1] |
| CAS Number | 3439-02-9 | [1] |
| Chemical Formula | C₅H₃BrO₃ | [1] |
| Molecular Weight | 190.98 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 230-232 °C | [1] |
| Boiling Point | 283.9 °C at 760 mmHg | [2] |
| Density | 1.891 g/cm³ | [2] |
| pKa (Predicted) | 2.91 ± 0.15 | |
| SMILES | O=C(O)c1oc(Br)cc1 | |
| InChI | InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |
Solubility
Specific solubility data for 4-bromo-2-furoic acid is not extensively reported. However, based on the properties of the parent compound, 2-furoic acid, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. Its solubility in aqueous solutions is expected to be pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid group.
Synthesis of 4-Bromo-2-furoic Acid
While various synthetic routes exist, a common laboratory-scale approach involves the bromination of 2-furoic acid. The following diagram illustrates a general workflow for this transformation.
Caption: General workflow for the synthesis of 4-Bromo-2-furoic acid.
A detailed experimental protocol for a related tandem bromination-hydroxycarbonylation reaction of 2-furoic acid is provided in section 4.1.
Reactivity and Synthetic Applications
4-Bromo-2-furoic acid is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[2] Its derivatives have shown potential as antifungal and antibacterial agents.[2]
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds between the furan ring and various aryl or vinyl boronic acids or esters.
Caption: General catalytic cycle for the Suzuki coupling reaction.
Heck Reaction
The Heck reaction enables the arylation of alkenes, providing a route to substituted furoic acid derivatives with alkenyl side chains.
Caption: General catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is employed to introduce alkyne moieties onto the furan ring, a valuable transformation for the synthesis of conjugated systems and further functionalization.
Caption: General catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, enabling the synthesis of various aminofuran derivatives, which are of interest in medicinal chemistry.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative experimental protocols for reactions involving furoic acid derivatives. While these protocols may not use 4-bromo-2-furoic acid as the starting material, they provide a solid foundation for adaptation by a skilled synthetic chemist.
One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid via Bromination-Hydroxycarbonylation[3]
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Materials:
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2-Furoic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos
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Bromine (Br₂)
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Acetic acid (HOAc)
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Sodium acetate (NaOAc)
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Carbon monoxide (CO)
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Nitrogen (N₂)
-
-
Procedure:
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To a reaction vessel, add 2-furoic acid, Pd(OAc)₂, and Xantphos in an acetic acid/sodium acetate buffer solution.
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Purge the vessel with N₂.
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Introduce bromine and heat the mixture to carry out the bromination step.
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After the bromination is complete, introduce carbon monoxide into the reaction vessel.
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Continue heating to facilitate the hydroxycarbonylation reaction.
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After the reaction is complete, cool the mixture and isolate the 2,5-furandicarboxylic acid product.
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General Protocol for Suzuki Coupling of an Aryl Bromide[4]
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Materials:
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Aryl bromide (e.g., 4-bromo-2-furoic acid derivative) (1.0 equiv)
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Arylboronic acid (1.1 equiv)
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Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 equiv)
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Cesium carbonate (2.5 equiv)
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1,4-Dioxane (anhydrous)
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Water
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Argon
-
-
Procedure:
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To a pressure flask equipped with a stir bar, add the aryl bromide, arylboronic acid, and cesium carbonate.
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Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
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Sparge the mixture with argon for 10 minutes.
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Add the palladium catalyst and continue to sparge with argon for an additional 10 minutes.
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Seal the vessel and heat the reaction mixture at 100 °C overnight with stirring.
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Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite.
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Perform an aqueous work-up and purify the product by column chromatography.
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General Protocol for Heck Reaction of an Aryl Bromide
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Materials:
-
Aryl bromide (e.g., 4-bromo-2-furoic acid derivative)
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Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
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Phosphine ligand (e.g., PPh₃)
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Base (e.g., Et₃N)
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Solvent (e.g., DMF or NMP)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, palladium catalyst, and phosphine ligand.
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Add the solvent, alkene, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically above 100 °C.
-
Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
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General Protocol for Sonogashira Coupling of an Aryl Halide[5]
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Materials:
-
Aryl halide (e.g., 4-bromo-2-furoic acid derivative) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 equiv)
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Copper(I) iodide (CuI) (0.025 equiv)
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Base (e.g., diisopropylamine) (7.0 equiv)
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Solvent (e.g., THF)
-
-
Procedure:
-
To a solution of the aryl halide in THF at room temperature, sequentially add the palladium catalyst, copper(I) iodide, base, and terminal alkyne.
-
Stir the reaction for a few hours.
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Dilute with diethyl ether and filter through celite.
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Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
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General Protocol for Buchwald-Hartwig Amination of an Aryl Halide[6]
-
Materials:
-
Aryl halide (e.g., 4-bromo-2-furoic acid derivative) (1.0 equiv)
-
Amine (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
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Base (e.g., Cs₂CO₃) (2.0 equiv)
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Solvent (e.g., anhydrous toluene)
-
-
Procedure:
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In a screw-cap vial equipped with a magnetic stir bar, charge the aryl halide, palladium catalyst, and base.
-
Add a solution of the amine in anhydrous toluene.
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Seal the vial and stir the contents at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
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Separate the layers and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
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Biological Activity
The furan nucleus is a common scaffold in many biologically active compounds.[3] Derivatives of 4-bromo-2-furoic acid have been investigated for their potential antimicrobial properties.[2] The ability to readily functionalize the furan ring through the reactions described above makes 4-bromo-2-furoic acid a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications. Further research into the biological activities of its derivatives is an active area of investigation.
Conclusion
4-Bromo-2-furoic acid is a key heterocyclic compound with significant utility in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, reactivity, and synthetic applications, serving as a valuable resource for researchers in the pharmaceutical, agrochemical, and materials science industries.
